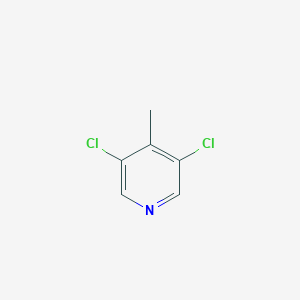

3,5-Dichloro-4-methylpyridine

Description

Overview of Pyridine Derivatives in Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. tandfonline.com Its derivatives are ubiquitous, found in a wide array of biologically active compounds and functional materials. sciencepublishinggroup.comenpress-publisher.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to act as a ligand, which distinguishes it from its carbocyclic counterpart, benzene. This versatility makes pyridine derivatives essential scaffolds in drug discovery, leading to the development of numerous therapeutic agents. enpress-publisher.comresearchgate.net Furthermore, their applications extend to agrochemicals, such as herbicides and pesticides, and the manufacturing of dyes and polymers. enpress-publisher.comchemimpex.com

Importance of Halogenation in Modulating Pyridine Reactivity and Properties

Halogenation, the introduction of one or more halogen atoms onto the pyridine ring, is a powerful tool for modifying the electronic properties and reactivity of pyridine derivatives. nih.gov The presence of electronegative halogen atoms significantly influences the electron density of the pyridine ring, impacting its susceptibility to nucleophilic and electrophilic attack. nih.govnih.gov This modulation of reactivity is critical for the synthesis of complex molecules, where selective functionalization is required. mountainscholar.org Halopyridines serve as key intermediates in a multitude of chemical transformations, including cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Positioning of 3,5-Dichloro-4-methylpyridine within Contemporary Pyridine Research

Within the broad class of halogenated pyridines, this compound has emerged as a compound of significant interest. Its specific substitution pattern, with chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position, creates a unique chemical entity with distinct reactivity. chemimpex.com This compound serves as a versatile building block in the synthesis of a range of target molecules, particularly in the agrochemical and pharmaceutical sectors. chemimpex.comguidechem.com The presence of two chlorine atoms provides two reactive sites for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Researchers and industry professionals value this compound for its stability and compatibility with various reaction conditions, which facilitates the development of innovative products. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5Cl2N |

| Molecular Weight | 162.02 g/mol |

| Appearance | Off-white to brown crystalline powder |

| CAS Number | 100868-46-0 |

| Synonyms | 3,5-Dichloro-4-picoline |

Data sourced from Chem-Impex and PubChem. chemimpex.comnih.gov

The strategic placement of the chloro and methyl groups on the pyridine ring makes this compound a valuable intermediate in organic synthesis. chemimpex.com Its applications are a testament to the broader importance of halogenated pyridines in modern chemical research and development.

Applications in Key Industrial Sectors

The unique structural features of this compound make it a valuable intermediate in several key industrial sectors. Its reactivity, conferred by the two chlorine atoms, allows for its incorporation into a variety of larger, more complex molecules with specific desired functions.

Agrochemicals

In the field of agriculture, this compound is a key component in the synthesis of various agrochemicals. chemimpex.com It serves as a building block for the development of both herbicides and fungicides. chemimpex.com The chlorinated pyridine core is a common motif in many pesticides, contributing to their efficacy in protecting crops from pests and diseases. enpress-publisher.comagropages.com For instance, derivatives of methylpyridine are widely used in the production of fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com

Pharmaceuticals

The pharmaceutical industry also utilizes this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comguidechem.com The pyridine scaffold is a well-established pharmacophore, and the introduction of chloro substituents can enhance the biological activity of a molecule or provide sites for further chemical elaboration to create compounds that target specific biological pathways. enpress-publisher.comresearchgate.net While specific drug examples containing this exact fragment are proprietary, the general utility of halogenated pyridines in medicinal chemistry is well-documented. sciencepublishinggroup.comtandfonline.comnih.gov

Materials Science

Beyond life sciences, this compound finds applications in materials science. It is used in the production of specialty polymers and coatings. chemimpex.com The incorporation of this halogenated pyridine can impart improved durability and chemical resistance to the resulting materials, making them suitable for a range of industrial applications. chemimpex.commyskinrecipes.com

Propriétés

IUPAC Name |

3,5-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHYECGRNFZJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449543 | |

| Record name | 3,5-Dichloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-46-0 | |

| Record name | 3,5-Dichloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100868-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5-dichloro-4-methylpyridine and Its Precursors

Classical Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing 3,5-dichloro-4-methylpyridine predominantly rely on the electrophilic halogenation of a methylated pyridine precursor. These routes are well-established but often necessitate harsh conditions.

Chlorination and Methylation Strategies

The most common classical approach involves the direct chlorination of 4-methylpyridine (also known as 4-picoline). The methyl group at the 4-position directs the incoming electrophiles (chlorine atoms) to the meta positions (3 and 5).

One documented method involves the chlorination of 4-methylpyridine using chlorine gas (Cl₂) in a medium of fuming sulfuric acid. The reaction is typically initiated at a low temperature (0°C) and allowed to proceed as it warms to room temperature over several hours. This process directly yields this compound.

Vapor-phase chlorination represents another classical strategy. This high-temperature process involves passing a mixture of the picoline precursor and chlorine gas, often diluted with steam, through a reactor. google.com The degree of chlorination can be influenced by the reaction temperature and contact time. google.com

The synthesis can also be approached by methylating a dichloropyridine precursor, although this is less common. The primary challenge lies in the synthesis and selective functionalization of the appropriate dichloropyridine isomer.

| Route | Precursor | Reagents & Conditions | Outcome |

| Direct Chlorination | 4-Methylpyridine | Chlorine (Cl₂), Fuming Sulfuric Acid; 0°C to room temperature | Formation of this compound |

| Vapor-Phase Chlorination | 4-Picoline | Chlorine (Cl₂), Steam; High Temperature (e.g., 205-370°C) | Formation of chlorinated methylpyridines |

Regioselectivity Control in Pyridine Ring Functionalization

Achieving the desired 3,5-dichloro substitution pattern is a significant challenge in pyridine chemistry. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution and typically requires harsh reaction conditions. chemrxiv.org

The key to regioselectivity in the synthesis of this compound lies in the directing effect of the methyl group already present at the 4-position of the precursor. This alkyl group is activating and directs electrophilic substitution to its ortho positions, which correspond to the 3- and 5-positions of the pyridine ring.

However, direct halogenation can sometimes lead to mixtures of regioisomers. chemrxiv.org To overcome this, several strategies have been developed for precise regiocontrol in pyridine functionalization:

N-Oxide Activation : A common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification alters the electronic properties of the ring, activating the 2- and 4-positions for nucleophilic attack and influencing electrophilic substitution. researchgate.net A highly regioselective halogenation protocol for unsymmetrical pyridine N-oxides has been developed using reagents like POCl₃ with a base such as 2,6-lutidine, providing practical access to specific halo-substituted pyridines. acs.org After the substitution reaction, the N-oxide is deoxygenated to yield the final substituted pyridine. researchgate.net

Dearomatization-Rearomatization : More advanced methods for achieving meta-selectivity involve a dearomatization-rearomatization sequence. One such approach transforms the pyridine into an electron-rich enamine-type intermediate, which can then undergo electrophilic halogenation with high regioselectivity before being rearomatized. orgsyn.org

Zincke Intermediates : A specific ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for the transformation of pyridines into reactive alkenes. These intermediates undergo highly regioselective halogenation under mild conditions, providing a pathway to 3-halopyridines. chemrxiv.org

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts from overhalogenation or side reactions.

Key parameters for optimization include:

Stoichiometry : Precise control over the molar ratios of reactants is essential to prevent overhalogenation, which can lead to the formation of tri- or tetra-chlorinated byproducts.

Reagent Addition Rate : A slow, controlled addition of the halogenating agent can significantly improve selectivity and yield by maintaining a low concentration of the electrophile in the reaction mixture.

Solvent and Base Selection : In methods involving N-oxide intermediates, the choice of solvent and base can dramatically affect both yield and regioselectivity. For instance, using 2,6-lutidine as a base and dichloromethane as a solvent has been shown to provide useful yields and high selectivity in the chlorination of certain pyridine N-oxides. acs.org

| Parameter | Optimization Goal | Method | Reference |

| Temperature | Increase selectivity, reduce byproducts | Maintain low temperature (e.g., 0°C) during reagent addition | |

| Stoichiometry | Avoid overhalogenation | Use precise molar ratios of precursor to chlorinating agent | |

| Reagent Addition | Enhance selectivity and yield | Slow, controlled addition of halogenating agent | |

| Base/Solvent | Improve yield and regioselectivity | Screening combinations (e.g., 2,6-lutidine in CH₂Cl₂) for N-oxide routes | acs.org |

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry offers sophisticated alternatives to classical methods, often providing greater efficiency, selectivity, and milder reaction conditions through the use of catalysis and green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Core Synthesis

Instead of functionalizing a pre-existing pyridine ring, advanced methods can construct the substituted pyridine core itself. Transition metal catalysis is a cornerstone of these approaches. thieme-connect.com

A prominent strategy is the [2+2+2] cycloaddition reaction, which can form the pyridine ring by combining two alkyne molecules and a nitrile. scilit.com Catalysts based on earth-abundant metals like cobalt and iron have been developed for these transformations, making them more economical and sustainable. bohrium.com These reactions offer a powerful and direct route to multi-substituted pyridines, with the catalyst playing a key role in controlling regioselectivity. scilit.combohrium.com

Furthermore, transition-metal-catalyzed C-H functionalization allows for the direct introduction of substituents onto a pyridine core without prior activation. thieme-connect.com While often selective for the C2-position, recent developments have enabled selective functionalization at the C3- and C4-positions as well. thieme-connect.comthieme-connect.com Nickel-based catalysts, for example, have been studied for the selective monoarylation of dichloropyridines in Suzuki-Miyaura coupling reactions, where the choice of phosphine ligand is critical for controlling the reaction outcome. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. globalresearchonline.net

In the context of dichloropyridine synthesis, several green approaches are being explored:

Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key focus. For instance, cyclopentyl methyl ether (CPME) has been used as a greener solvent for chromium-catalyzed cross-coupling reactions of dichloropyridines. researchgate.net The use of water as a reaction medium, where possible, represents an ideal green solvent choice. google.com

Energy-Efficient Processes : Photo-initiated reactions that use visible light instead of high-energy UV lamps can reduce energy consumption and improve safety. A method for synthesizing 2,6-dichloropyridine uses visible light to initiate the chlorination of 2-chloropyridine, avoiding the need for a catalyst or solvent and proceeding with high conversion and selectivity. google.com

Catalyst-Free Reactions : Developing synthetic routes that operate under catalyst-free and solvent-free conditions is a major goal of green chemistry. researchgate.net While challenging for pyridine synthesis, such methods offer significant environmental benefits.

Reactivity and Mechanistic Studies of 3,5-dichloro-4-methylpyridine

Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbenthambooks.com These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of a leaving group, such as a halide ion, restores the aromaticity of the ring. wikipedia.orgnih.gov

Investigation of Halogen Displacement by Various Nucleophiles

In 3,5-dichloro-4-methylpyridine, the chlorine atoms are susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two chlorine atoms activates the ring towards nucleophilic attack. benthambooks.com Common nucleophiles that can displace the chlorine atoms include amines, thiols, and alkoxides. smolecule.comambeed.com

The reaction with nucleophiles like amines or thiols typically occurs under basic conditions. smolecule.com For instance, reactions with nucleophiles such as hydroxide ions (OH⁻), amines, or thiolates can lead to the formation of the corresponding substituted products. ambeed.com

Kinetic and Thermodynamic Aspects of Substitution Pathways

For a substitution reaction to be favorable, the Gibbs free energy of the reaction (ΔG) should be negative. libretexts.org The rate of reaction, however, depends on the activation energy. libretexts.org Factors that stabilize the Meisenheimer intermediate, such as strong electron-withdrawing groups, will lower the activation energy and thus increase the reaction rate. wikipedia.org The temperature at which the reaction is carried out can also influence whether the kinetically or thermodynamically favored product is formed. stackexchange.com Generally, lower temperatures favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product. stackexchange.com

Impact of Substituents on Reaction Rates and Selectivity

Substituents on the pyridine ring can significantly impact the rate and regioselectivity of nucleophilic substitution reactions. The electron-withdrawing or donating nature of a substituent, as well as its steric bulk, can influence where the nucleophile attacks. researchgate.net

In dichloropyridines, the position of the substituents relative to the nitrogen atom and the leaving groups is critical. For 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position have been shown to direct nucleophilic attack to the 6-position. researchgate.net While a direct correlation with electronic effects (lipophilicity and inductive effect) was not always observed, steric parameters like the Verloop B1 parameter showed a statistically significant correlation with regioselectivity. researchgate.net

For this compound, the methyl group at the 4-position is an electron-donating group, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyridine. However, the primary directing influence comes from the two chlorine atoms and the ring nitrogen.

Cross-Coupling Reactions

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. thieme-connect.com

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org this compound can undergo Suzuki coupling to form biaryl compounds. myskinrecipes.com The reaction typically proceeds in a stepwise manner, allowing for the selective substitution of one chlorine atom followed by the second, which can lead to the synthesis of unsymmetrical products. researchgate.netnih.gov The choice of catalyst, base, and reaction conditions can influence the selectivity and yield. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. taylorandfrancis.comlibretexts.org This reaction is a versatile method for the arylation of alkenes. taylorandfrancis.com While specific examples with this compound are not extensively detailed in the provided context, the general applicability of the Heck reaction to halo-pyridines suggests its potential use with this substrate. princeton.edu

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. mdpi.comorganic-chemistry.org It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. sioc-journal.cn The Sonogashira coupling of this compound would introduce alkynyl groups at the 3- and/or 5-positions. researchgate.net

Applications in C-C and C-N Bond Formation

This compound serves as a versatile building block in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. The presence of the chlorine atoms at the 3 and 5 positions of the pyridine ring activates these positions for nucleophilic aromatic substitution (SNAr) reactions.

In the realm of C-C bond formation, the benzylic position of the 4-methyl group can be deprotonated to form a benzylic anion. This anion can then react with various electrophiles. For instance, treatment of this compound with a strong base like lithium hexamethyldisilazide (LiHMDS) generates a benzylic anion that reacts with methyl 2,3,4-trimethoxybenzoate to form a keto linker, a key step in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. acs.org

The chlorine atoms on the pyridine ring are also susceptible to displacement by carbon nucleophiles in transition-metal-catalyzed cross-coupling reactions. While specific examples directly employing this compound in well-known cross-coupling reactions like Suzuki or Stille are not extensively detailed in the provided search results, the general reactivity of chloropyridines in such transformations is well-established. organic-chemistry.org These reactions typically involve the use of a palladium or nickel catalyst to couple the chloropyridine with an organometallic reagent, such as a boronic acid or an organotin compound, to form a new C-C bond.

For C-N bond formation, the chlorine atoms can be displaced by nitrogen nucleophiles. This is a common strategy for introducing amino groups or other nitrogen-containing moieties onto the pyridine ring. For example, the synthesis of the PDE-4 inhibitor roflumilast involves an amide bond formation with 3,5-dichloro-4-aminopyridine, a derivative of the title compound. acs.org This highlights the utility of the dichloro-substituted pyridine core in constructing complex molecules with C-N linkages. The reactivity of the chloro-substituents allows for sequential functionalization, where one chlorine atom can be replaced followed by the other, enabling the synthesis of unsymmetrically substituted pyridines. mdpi.com

Derivatization Strategies and Functional Group Transformations

The structural features of this compound, namely the two chlorine atoms and the methyl group, provide multiple sites for derivatization and functional group transformations, allowing for the synthesis of a wide array of substituted pyridine compounds.

The introduction of alkyl and aryl groups onto the this compound scaffold can be achieved through several synthetic strategies. The chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic aromatic substitution, allowing for their replacement by alkyl or aryl groups via cross-coupling reactions. Although direct examples with this compound are not explicitly detailed in the search results, the general principles of pyridine chemistry suggest that reactions like the Suzuki, Stille, and Negishi couplings could be employed to introduce aryl and some alkyl groups. organic-chemistry.org

Furthermore, the nitrogen atom of the pyridine ring can be alkylated using alkyl halides, which forms a pyridinium salt. This process increases the reactivity of the ring towards both oxidation and reduction. wikipedia.org

The methyl group at the 4-position is a key handle for functionalization. It can be halogenated, for example, with N-bromosuccinimide (NBS) to form 4-(bromomethyl)-3,5-dichloropyridine. This brominated intermediate is a versatile precursor for further modifications, as the bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups.

The methyl group can also be deprotonated using a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. A notable example is its reaction with a methyl ester to form a ketone, demonstrating a C-C bond-forming reaction at the methyl group. acs.org Additionally, the ammoxidation of a methyl group on a pyridine ring can convert it into a cyanopyridine, which is a precursor to many other derivatives. wikipedia.org

The this compound core can serve as a foundational element for the construction of more complex, fused heterocyclic systems. The reactive chloro- and methyl- substituents allow for annulation reactions where new rings are built onto the pyridine scaffold.

For instance, the chlorine atoms can be displaced in intramolecular cyclization reactions to form fused bicyclic or polycyclic systems. While specific examples starting from this compound are not provided in the search results, the general strategy is a common approach in heterocyclic synthesis. researchgate.net The derivatization of the methyl group can also lead to the formation of fused rings. For example, condensation reactions involving a functionalized methyl group and a neighboring substituent can lead to the formation of a new ring fused to the pyridine core.

The pyridine ring itself can also participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, to form tetrahydro-1,5-naphthyridine derivatives after subsequent aromatization, although this typically involves a 3-aminopyridine derivative. mdpi.com

Modification of the Methyl Group at Position 4

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, as well as the presence of the methyl group.

The oxidation of the pyridine ring in this compound can be challenging due to the electron-deficient nature of the ring. However, oxidation of the nitrogen atom to form the corresponding N-oxide is a common transformation for pyridines. This can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide can then activate the pyridine ring for further functionalization, particularly at the 2- and 6-positions. organic-chemistry.org

Direct oxidation of the carbon atoms of the pyridine ring is generally difficult. However, the methyl group can be oxidized. For example, the ammoxidation of 4-methylpyridine yields 4-cyanopyridine, a commercially important transformation. wikipedia.org While not explicitly stated for the dichlorinated analogue, similar reactivity could be anticipated.

Regarding reduction, the pyridine ring can be hydrogenated to a piperidine ring under catalytic hydrogenation conditions, although this often requires harsh conditions. The chlorine atoms can also be removed via catalytic hydrogenation, a process known as hydrodehalogenation. google.com This can be a useful method for synthesizing substituted pyridines that are otherwise difficult to access.

Reduction of the Pyridine Nucleus and Functional Groups

The reduction of this compound can proceed via two main pathways: reduction of the substituent functional groups or reduction (hydrogenation) of the aromatic pyridine nucleus. The specific outcome is highly dependent on the choice of reducing agent and reaction conditions.

While literature specifically detailing the reduction of this compound is limited, reactivity can be inferred from studies on analogous compounds. For instance, the functional groups on similar pyridine derivatives are susceptible to reduction. The ethenyl group of 2,6-dichloro-4-ethenylpyridine can be reduced to an ethyl group using agents like lithium aluminum hydride or catalytic hydrogenation, leaving the chloro-substituted pyridine ring intact. smolecule.com This suggests that the chloro and methyl groups on this compound would likely remain unchanged under such mild reducing conditions, as they are generally less reactive than an ethenyl group.

Reduction of the pyridine nucleus itself typically requires more forcing conditions, such as catalytic hydrogenation under pressure with catalysts like platinum, palladium, or rhodium. epo.org This process would convert the aromatic pyridine ring into a piperidine ring. The chlorine atoms attached to the ring would likely be removed (hydrogenolysis) under these conditions.

Table 1: Potential Reduction Reactions of this compound

| Reagent/Condition | Target | Probable Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Functional Groups | No reaction expected | LiAlH₄ typically does not reduce aryl chlorides or alkyl groups. |

| H₂ / Pd, Pt, or Rh catalyst (High Pressure/Temp) | Pyridine Nucleus & Chloro Groups | 4-methylpiperidine | Catalytic hydrogenation is a common method for reducing the pyridine ring and can also cause hydrogenolysis of halogen substituents. epo.orgambeed.com |

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, stability, and reactivity patterns that are often challenging to probe experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of heterocyclic compounds. researchgate.net For molecules related to this compound, DFT calculations are employed to model reaction pathways and characterize transition states. For example, in the case of 4-(bromomethyl)-3,5-dichloropyridine, a structurally similar compound, DFT studies can model the transition states of nucleophilic substitution reactions to predict activation barriers. This analysis helps to understand factors influencing regioselectivity, such as the steric hindrance from the dichloro substituents directing the nucleophilic attack.

DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(*) or 6-311++G(d,p), are used to optimize molecular geometries and calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra for validation. researchgate.netnih.gov Furthermore, these calculations can elucidate the stability derived from charge delocalization through Natural Bond Orbital (NBO) analysis and identify reactive sites via Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net Although specific DFT studies detailing the reaction pathways of this compound are not widely published, the methodologies are well-established for closely related pyridine systems. researchgate.netresearchgate.netacs.org

Table 2: Application of DFT in Analyzing Reactivity of Halogenated Pyridines

| DFT Application | Information Gained | Relevance to this compound |

| Transition State Modeling | Calculation of activation energy barriers for reactions like nucleophilic substitution. | Predicts the most likely reaction pathways and regioselectivity. |

| Vibrational Analysis | Prediction of IR and Raman spectra for structural confirmation. researchgate.net | Confirms molecular structure and bonding characteristics. |

| NBO Analysis | Quantifies charge delocalization and hyperconjugative interactions. nih.gov | Explains the electronic stability of the molecule. |

| MEP Mapping | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | Predicts how the molecule will interact with other reagents. |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with solvents or other molecules. For pyridine and its alkyl derivatives, MD simulations have been used to investigate properties like the molecular orientation at liquid/vapor interfaces. thegoodscentscompany.com However, specific studies utilizing molecular dynamics simulations to explore the chemical reactivity of this compound are not prominent in the available literature.

Prediction of Novel Reactivity Patterns and Synthetic Targets

Computational chemistry is instrumental in predicting new reactivity patterns and guiding the synthesis of novel molecules. By using DFT, researchers can predict the most reactive sites within a molecule. researchgate.net Molecular Electrostatic Potential (MEP) analysis, for instance, creates a color-coded map of electrostatic potential on the molecule's surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is another key predictive tool. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and stability of the molecule. researchgate.net These computational approaches can guide experimentalists in designing new reactions. For instance, by identifying the most likely sites for nucleophilic substitution or metal-catalyzed cross-coupling, these in silico methods can help in the rational design of new synthetic targets derived from this compound. ajchem-a.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 3,5-Dichloro-4-methylpyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a thorough structural elucidation.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected signals in the ¹H NMR spectrum are a singlet for the methyl group protons and a singlet for the two equivalent protons on the pyridine ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (H2, H6) | ~8.3 | Singlet |

| Methyl-H (CH₃) | ~2.5 | Singlet |

| Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions. |

The simplicity of the spectrum, showing only two singlets, is consistent with the symmetrical nature of the this compound molecule. The absence of splitting (coupling) for the aromatic protons indicates that there are no adjacent protons, which is in agreement with the substitution pattern.

Carbon (¹³C) NMR for Pyridine Ring and Methyl Group Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the methyl carbon, the two equivalent chlorinated carbons, the two equivalent carbons adjacent to the nitrogen, and the carbon atom to which the methyl group is attached.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2, C6 | ~148 |

| C3, C5 | ~130 |

| C4 | ~145 |

| CH₃ | ~20 |

| Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions. |

The chemical shifts are influenced by the electronegativity of the chlorine atoms and the nitrogen atom in the pyridine ring, leading to the downfield shifts of the ring carbons compared to the methyl carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable. sdsu.eduipb.ptscribd.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, no cross-peaks would be expected in a COSY spectrum, as there are no vicinal protons to couple with each other, confirming the substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.eduscribd.com An HSQC spectrum of this compound would show a cross-peak connecting the proton signal of the methyl group to the methyl carbon signal, and a cross-peak connecting the aromatic proton signal to the corresponding carbon signals (C2 and C6). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduscribd.com For this compound, the following key correlations would be expected:

A correlation between the methyl protons and the C3/C5 carbons.

A correlation between the methyl protons and the C4 carbon.

A correlation between the aromatic protons (H2/H6) and the C4 carbon.

A correlation between the aromatic protons (H2/H6) and the C3/C5 carbons.

These 2D NMR data provide unambiguous confirmation of the connectivity within the molecule, solidifying the structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. neu.edu.trlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.netacs.orgacs.org The calculated monoisotopic mass of this compound (C₆H₅Cl₂N) is 160.9799 Da. nih.govuni.lu HRMS analysis of a synthesized sample should yield a measured mass that is very close to this theoretical value, confirming the elemental composition. researchgate.net

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | nih.govuni.lu |

| Monoisotopic Mass | 160.9799046 Da | nih.gov |

| Molecular Weight | 162.01 g/mol | nih.gov |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. libretexts.orgresearchgate.net For this compound, the presence of two chlorine atoms is a key feature that influences its fragmentation. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments. neu.edu.tr

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity of about two-thirds of the M⁺ peak, and an M+4 peak with an intensity of about one-ninth of the M⁺ peak, which is characteristic for a molecule containing two chlorine atoms. Common fragmentation pathways could involve the loss of a chlorine atom, a methyl radical, or the entire chloromethyl group, leading to fragment ions that can be analyzed to further support the proposed structure.

Application in Reaction Monitoring and Purity Assessment

Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions that synthesize or utilize this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) allow chemists to track the consumption of starting materials and the formation of the desired product in real-time. For instance, in syntheses involving pyridine derivatives, specific signals in the ¹H and ¹³C NMR spectra can be monitored to determine reaction completion. google.com

Upon completion of a synthesis, a suite of analytical techniques is employed for purity assessment. Quality control for compounds like this compound regularly includes analysis by NMR, HPLC, and Mass Spectrometry (LC-MS) to confirm the structure and identify any potential impurities. amadischem.com The comparison of the resulting spectra with those of a known reference standard provides definitive confirmation of the compound's identity and purity level. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

The data obtained from such an analysis is comprehensive, as illustrated by the crystallographic data for the aforementioned phthalazine derivative. mdpi.com

Table 1: Example Crystal Data for a Related Phthalazine Derivative

| Parameter | Value |

|---|---|

| Compound | Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride |

| Molecular Formula | C₁₅H₈Cl₅N₂O₂P |

| Molecular Weight | 456.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Data sourced from a study on a related compound to illustrate the output of X-ray crystallography. mdpi.com

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, both liquid and gas chromatography are routinely employed to ensure its purity. chemimpex.comamadischem.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. In the synthesis of pyridine derivatives, HPLC is frequently cited as the method for quantifying purity. For example, patents detailing the synthesis of related compounds, such as 2-chloro-3-amino-4-methylpyridine, specify the use of HPLC analysis to confirm purity levels, often exceeding 98%. google.com

The method separates the target compound from impurities based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. By selecting appropriate conditions, excellent separation can be achieved.

Table 2: Typical HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Description |

|---|---|

| Column | Dikma Platisil ODS (Octadecylsilane), 4.6 x 250mm, 5 µm google.com |

| Mobile Phase | Isocratic elution with a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1mol/L NaH₂PO₄). google.com |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV detector set at a specific wavelength (e.g., 242 nm) google.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) google.com |

Conditions are based on established methods for related pyridine compounds. google.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is the preferred method for the analysis of volatile and thermally stable compounds like this compound. chemimpex.comnih.gov Commercial suppliers often list GC as the standard method for purity verification, with typical purities of 97% or higher. chemimpex.comavantorsciences.com

In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The PubChem database for this compound includes GC-MS spectral data, underscoring its use in characterization. nih.gov For related pyridine compounds that may be less volatile, derivatization techniques can be employed to create more volatile derivatives suitable for GC analysis. researchgate.net

Table 3: Typical GC Conditions for Analysis of Pyridine Derivatives

| Parameter | Description |

|---|---|

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 250 µm I.D. x 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injector Volume | 1 µL mdpi.com |

| Oven Program | A temperature program is typically used, starting at a lower temperature (e.g., 90 °C) and ramping up to ensure separation of all components. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.com |

Conditions are based on established methods for related pyridine compounds. mdpi.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Discovery and Development

3,5-Dichloro-4-methylpyridine is recognized as a crucial building block in the synthesis of complex organic molecules for pharmaceutical applications. chemimpex.comguidechem.com Its distinct chemical properties allow it to be incorporated into larger molecules, forming the basis for various drug candidates.

As a versatile intermediate, this compound plays a significant role in the multi-step synthesis of a range of pharmaceutical compounds. echemi.com It is particularly employed in the creation of molecules designed to interact with specific biological pathways, aiding in the development of novel medications. chemimpex.com

A notable example is its use in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. In one synthetic route, this compound is reacted with methyl 2,3,4-trimethoxybenzoate to form a ketone-linked intermediate. acs.org This intermediate is a precursor to more complex molecules designed for the topical treatment of inflammatory skin conditions like atopic dermatitis. acs.org The synthesis involves the formation of a benzylic anion from this compound, which then reacts with the methyl ester to create the desired keto linker, demonstrating the compound's utility in constructing specific molecular frameworks. acs.org

The compound also serves as an intermediate in the synthesis of other significant therapeutic agents. For instance, it is a precursor in the preparation of intermediates for the anti-AIDS drug Nevirapine. google.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

| Starting Material | Reagent | Product | Therapeutic Target/Class | Reference |

|---|---|---|---|---|

| This compound | Methyl 2,3,4-trimethoxybenzoate | 2-(3,5-dichloro-4-pyridyl)acetyl-linked catechol moiety | Phosphodiesterase 4 (PDE4) Inhibitors | acs.org |

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comresearchgate.netresearchgate.net The this compound structure, as a substituted pyridine, serves as a valuable scaffold for designing novel bioactive molecules. chemimpex.com The presence of chlorine atoms and a methyl group allows for further chemical modifications, enabling the exploration of a wide chemical space.

The dichloropyridine moiety, in particular, is a key motif for achieving high selectivity for certain biological targets, such as the enzyme phosphodiesterase 4 (PDE4). acs.org This selectivity is crucial for developing drugs with fewer off-target effects. Researchers utilize this scaffold to build libraries of compounds for screening against various diseases, leveraging its proven utility in interacting with biological systems. researchgate.net

Synthesis of Pharmaceutical Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. rsc.org

SAR studies on related pyridine-containing compounds have demonstrated that specific structural modifications can significantly modulate biological activity. For example, in the development of PDE4 inhibitors, altering the substituents on the core pyridine structure was a key strategy. acs.org The very low aqueous solubility of an initial lead compound, piclamilast (which contains a dichloropyridine moiety), was a limiting factor for its development as a dermatological product. acs.org Consequently, its physicochemical profile was optimized through structural modifications to improve its suitability. acs.org

Research on other pyridine-based structures, such as 3,5-dimethylpyridin-4(1H)-one derivatives, has shown that the pyridine nucleus and the specific location of the nitrogen atom are critical elements of the pharmacophore for activity as AMPK activators. jst.go.jp Shifting the nitrogen's position within the central ring led to a reduction in cellular potency, highlighting the importance of the core scaffold's geometry. jst.go.jp

The insights gained from SAR studies enable the rational design of new and improved therapeutic agents. acs.org By understanding which parts of the molecule are essential for activity and which can be modified, chemists can design compounds with enhanced efficacy and better safety profiles.

A "fast follower" approach, which involves systematically modifying a known active compound, was employed using a dichloropyridine-containing molecule as a starting point to rapidly advance the development of new PDE4 inhibitors. acs.org This strategy relies on the established biological activity of the core scaffold. Similarly, structure-based drug design has been used to identify potential inhibitors of prion replication, where molecules containing a pyridine-3,5-dicarbonitrile scaffold were identified as promising candidates. researchgate.net This approach uses computational modeling to fit potential drug molecules into the three-dimensional structure of a biological target. researchgate.netacs.org

Modulation of Biological Activity through Structural Modifications

Target-Specific Biological Activity

Derivatives of this compound can be designed to exhibit highly specific biological activity, targeting particular enzymes or receptors involved in disease processes. chemimpex.com This target specificity is a crucial attribute of modern drug discovery, aiming to maximize therapeutic effects while minimizing side effects.

The dichloropyridine motif is a key structural feature for achieving high selectivity towards phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. acs.org This selectivity helps to avoid the inhibition of other PDE isoenzymes, which can lead to unwanted effects. The steric and electronic properties conferred by the chlorine atoms on the pyridine ring are instrumental in this specific binding interaction. Furthermore, complex derivatives built upon the pyridine core are designed for target-specific interactions in other areas, such as agriculture, where they are used in fungicides. In oncology, the platinum-based drug Picoplatin incorporates a 2-methylpyridine ring, which provides steric bulk intended to overcome mechanisms of drug resistance. mdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Amino-4-picoline |

| Methyl 2,3,4-trimethoxybenzoate |

| Nevirapine |

| Piclamilast |

| Picoplatin |

Enzyme Inhibition (e.g., Cytochrome P450 Enzymes, specifically CYP1A2)

Research has indicated that compounds with a 3,5-dichloro-pyridine motif can exhibit inhibitory effects on cytochrome P450 enzymes. Specifically, 4-(bromomethyl)-3,5-dichloropyridine has been identified as a potential inhibitor of CYP1A2. This suggests that the 3,5-dichloro substitution pattern on the pyridine ring is a key feature for interaction with this enzyme. A computational model based on a large dataset of molecules predicts that 2,5-dichloro-4-methylpyridine is likely a CYP1A2 inhibitor. ambeed.com

Interaction with Molecular Targets and Signaling Pathways

Derivatives of this compound have been synthesized and studied for their interaction with various molecular targets and signaling pathways. For instance, a derivative, 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide, was identified as a soft-drug inhibitor of phosphodiesterase 4 (PDE4). acs.org PDE4 is an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in numerous signaling pathways. acs.org Inhibition of PDE4 is a therapeutic strategy for inflammatory conditions. acs.org

Another area of investigation involves the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer when overactivated. yangresearchlab.org Novel tetrahydropyrido[4,3-d]pyrimidine derivatives, synthesized using this compound as a starting material, have shown effective inhibition of the Hh signaling pathway by targeting the Smoothened (Smo) receptor. yangresearchlab.org

Furthermore, diarylurea derivatives based on a 3,5-dichloropyridinyl scaffold have been evaluated as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds were found to inhibit agonist-induced intracellular calcium mobilization and [35S]GTP-γ-S binding, while enhancing the binding of a known agonist, indicating a positive allosteric modulator (PAM)-antagonist mechanism. nih.gov

The table below summarizes the interaction of this compound derivatives with various molecular targets.

| Derivative Class | Molecular Target | Signaling Pathway | Therapeutic Area |

| 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide | Phosphodiesterase 4 (PDE4) | cAMP signaling | Inflammation acs.org |

| Tetrahydropyrido[4,3-d]pyrimidine derivatives | Smoothened (Smo) receptor | Hedgehog (Hh) signaling | Cancer yangresearchlab.org |

| Diarylurea derivatives | Cannabinoid CB1 receptor | Cannabinoid signaling | Neurological disorders nih.gov |

Receptor Binding Studies

Receptor binding studies have been crucial in elucidating the mechanism of action for derivatives of this compound. For the diarylurea-based allosteric modulators of the CB1 receptor, equilibrium binding assays demonstrated positive binding cooperativity with the CB1 agonist CP55,940. nih.gov This means the compound enhances the binding of the primary agonist to the receptor. nih.gov One such derivative increased the specific binding of [3H]CP55,940 to 214.7 ± 7.39% with an EC50 value of 790 nM. nih.gov

Pharmacological Research and Preclinical Studies

The pharmacological potential of this compound and its derivatives has been explored in various preclinical studies, focusing on drug interactions, therapeutic efficacy, and antimicrobial properties.

Drug Interaction Studies

The potential for drug interactions is an important aspect of preclinical research. The inhibitory effect of 3,5-dichloro-pyridine derivatives on CYP1A2 suggests a potential for drug-drug interactions. ambeed.com Since CYP1A2 is responsible for the metabolism of numerous drugs, its inhibition could lead to altered pharmacokinetic profiles of co-administered therapeutic agents.

Evaluation of Potential Therapeutic Agents (e.g., Anti-proliferative effects, Anticancer potential)

Several studies have investigated the anti-proliferative and anticancer potential of compounds derived from or related to this compound.

Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds have shown activity against breast cancer (MDA-MB 231) and lung cancer (A549) cell lines in vitro. The proposed mechanism for this activity involves the disruption of microtubule dynamics by binding to beta-tubulin.

Derivatives of trifluoromethylpyridine (TFMP), which share the pyridine core, have also shown promise in anticancer research. One such derivative displayed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM, while exhibiting low toxicity to normal cells. Dichloro[4,4'-bis(2,2,3,3-tetrafluoropropoxy)methyl)-2,2'-bipyridine] platinum, a platinum complex containing a modified bipyridine ligand, has shown stronger antiproliferative activities than cisplatin in inducing apoptosis in cancer cell lines. nih.gov

The table below presents findings on the anti-proliferative effects of related compounds.

| Compound Class | Cell Lines | Mechanism of Action |

| Dichloropyridine derivatives | MDA-MB 231 (breast cancer), A549 (lung cancer) | Microtubule disruption |

| Trifluoromethylpyridine (TFMP) derivatives | MCF-7, T47-D, MDA-MB231 (breast cancer) | Cytotoxicity |

| Platinum complexes with modified bipyridine ligands | Cancer cell lines | Apoptosis induction nih.gov |

Antimicrobial Activity of Derivatives

The antimicrobial potential of pyridine derivatives has been a subject of scientific investigation. rjptonline.orgresearchgate.netwjbphs.com While direct studies on the antimicrobial activity of this compound are limited in the provided results, research on related structures provides insights.

Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial effects. rjptonline.org For example, a series of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives showed interesting in vitro activity against Mycobacterium tuberculosis H37Rv and other clinical isolates. rjptonline.org Similarly, [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives have demonstrated activity against Mycobacterium tuberculosis and Mycobacterium avium. rjptonline.org

Furthermore, tellurium (IV) complexes of a Schiff base derived from 3,5-dichlorosalicylaldehyde and 2-aminopyridine have been synthesized and tested for their antifungal and antibacterial activities. researchgate.net Some of these complexes exhibited antimicrobial activity. researchgate.net Pyrazole derivatives, another class of heterocyclic compounds, have also shown significant antibacterial and antifungal properties. semanticscholar.org

Applications in Agrochemical and Materials Science Research

Role as an Intermediate in Agrochemical Synthesis

3,5-Dichloro-4-methylpyridine is a key intermediate in the synthesis of a range of agrochemical products. chemimpex.com The presence of chlorine atoms on the pyridine ring enhances the biological activity and selectivity of the resulting active ingredients, making it a valuable component in the development of modern crop protection solutions.

The structural framework of this compound is integral to the creation of certain herbicides and fungicides. chemimpex.com Its unique chemical reactivity makes it an essential building block in the synthesis of these agricultural products. The chlorinated pyridine core contributes to the efficacy of these compounds in managing unwanted vegetation and fungal pathogens. chemimpex.com While specific commercial products directly synthesized from this compound are not extensively detailed in the provided search results, its role as a precursor is highlighted. For instance, related chlorinated pyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), are used to produce a variety of pesticides, including the herbicide flupyrazine. chemball.com The development of such agrochemicals often involves the reaction of intermediates like this compound with other molecules to achieve the desired biological activity.

This compound is a recognized intermediate in the production of various pesticides, contributing to the protection of crops from pest-related damage. chemimpex.com The synthesis of effective insecticides often relies on the specific chemical properties imparted by the dichloromethylpyridine moiety. For example, a related compound, 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine, has been noted for its pesticidal and insecticidal activity against various agricultural pests. Furthermore, trifluoromethylpyridine derivatives, which can be synthesized from chlorinated pyridines, are crucial in a number of modern insecticides. nih.govresearchoutreach.org For instance, 2,3,5-DCTF is a starting material for chlorfluazuron, an insect growth regulator. researchoutreach.org The development of new pyridine-based insecticides is an active area of research, with studies exploring the synthesis and bioefficacy of new pyridine derivatives with potential for high insecticidal activity. acs.org

Development of Herbicides and Fungicides

Applications in Polymer and Materials Chemistry

In the realm of materials science, this compound and its derivatives are utilized in the synthesis and modification of polymers, contributing to the development of materials with specialized properties.

This compound can be used as a ligand in the synthesis of ruthenium-based catalysts for olefin metathesis reactions. google.comgoogle.com Olefin metathesis is a powerful and versatile reaction in organic synthesis and polymer chemistry, enabling the rearrangement of carbon-carbon double bonds. The specific ligands coordinated to the metal center of the catalyst play a crucial role in its stability, activity, and selectivity. Pyridine derivatives, including this compound, are among the ancillary ligands that can be incorporated into these catalyst systems. epo.orgepo.org These catalysts are employed in various metathesis reactions, such as ring-opening metathesis polymerization (ROMP), to produce functionalized polymers. google.comgoogle.com

The reactivity of this compound allows for its incorporation into monomer units, which can then be polymerized to create functionalized polymers. chemimpex.com The presence of the dichloromethylpyridine group can introduce specific functionalities and properties to the resulting polymer chain. This approach is valuable for creating polymers with tailored characteristics, such as enhanced thermal stability, chemical resistance, or specific electronic properties. While direct examples of polymers derived from this compound are not extensively detailed in the search results, the use of functionalized monomers is a well-established strategy in polymer chemistry for creating advanced materials. google.com

This compound is used in the production of specialty polymers and coatings. chemimpex.com The incorporation of this compound can lead to materials with improved durability and chemical resistance, which are beneficial for various industrial applications. chemimpex.com For example, a related compound, 2,6-Dichloro-4-methyl pyridine, is employed as a building block in the synthesis of specialty organic compounds. amoghchemicals.in The development of specialty polymer coatings often involves the use of unique chemical building blocks to achieve specific performance characteristics. spc-net.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

Future research in this area is likely to focus on:

Catalytic Systems: Investigating novel catalysts to facilitate the synthesis of 3,5-Dichloro-4-methylpyridine and its derivatives with higher selectivity and under milder reaction conditions. This includes the exploration of transition metal catalysts and organocatalysts.

Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating organic reactions. mdpi.com Further studies could optimize microwave-assisted protocols for the synthesis of various derivatives of this compound, potentially leading to faster and more energy-efficient processes. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting and optimizing the synthesis of this compound and its downstream products for flow chemistry systems could lead to more efficient and safer large-scale production.

One-Pot Reactions: Designing multi-step synthetic sequences that can be carried out in a single reaction vessel without the need for isolating intermediates can significantly improve efficiency and reduce waste. Research into one-pot procedures for the elaboration of the this compound scaffold is a promising avenue. orientjchem.org

Discovery of New Biological Activities and Therapeutic Applications

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and this compound serves as a valuable scaffold for the development of new therapeutic agents. researchgate.net Its derivatives have been investigated for various biological applications, and future research is expected to uncover new and more potent activities.

Key areas for future investigation include:

Anticancer Agents: Pyridine derivatives have shown promise as antitumoral and cytotoxic agents. researchgate.net Future research will likely involve the synthesis and screening of novel this compound derivatives against a broader range of cancer cell lines to identify compounds with improved efficacy and selectivity.

Antimicrobial and Antifungal Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal drugs. The pyridine nucleus is a common feature in many antimicrobial compounds. researchgate.netjournalskuwait.org Systematic modification of the this compound structure could lead to the discovery of new agents to combat infectious diseases.

Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for designing inhibitors of specific enzymes implicated in disease pathways. For instance, derivatives have been explored as inhibitors of p38α mitogen-activated protein (MAP) kinase, which is involved in inflammatory and neurodegenerative diseases. rsc.org Further research could target other key enzymes.

Agrochemicals: this compound is a key intermediate in the synthesis of various herbicides, fungicides, and insecticides. chemimpex.comagropages.com Ongoing research aims to develop next-generation agrochemicals with improved efficacy, lower toxicity to non-target organisms, and better environmental profiles. agropages.com For example, trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than their chlorinated counterparts. researchoutreach.org

| Application Area | Potential Biological Activity | Research Focus |

| Oncology | Antitumoral, Cytotoxic | Synthesis of novel derivatives and screening against diverse cancer cell lines. |

| Infectious Diseases | Antimicrobial, Antifungal | Development of new agents to combat drug-resistant pathogens. |

| Enzymology | Enzyme Inhibition (e.g., p38α MAP kinase) | Design of specific enzyme inhibitors for various diseases. |

| Agrochemicals | Herbicidal, Fungicidal, Insecticidal | Creation of more effective and environmentally benign pesticides. |

Advancements in Materials Science Applications

The halogenated nature of this compound and its derivatives makes them interesting candidates for applications in materials science. myskinrecipes.com The presence of chlorine atoms can impart specific properties to polymers and other materials.

Future research directions in this field may include:

Specialty Polymers and Coatings: Incorporation of this compound into polymer backbones could lead to materials with enhanced properties such as improved thermal stability, chemical resistance, and flame retardancy. chemimpex.commyskinrecipes.com These materials could find applications in demanding industrial environments.

Non-linear Optical Materials: Pyridine derivatives have been investigated for their potential in non-linear optics. iucr.org Further exploration of the optical properties of specifically designed this compound derivatives could lead to the development of new materials for optical devices.

Crystal Engineering: The study of intermolecular interactions, such as halogen bonding, in the crystal structures of this compound derivatives can provide insights for the rational design of crystalline materials with desired properties. iucr.orgresearchgate.net This knowledge can be applied in areas like the development of new solid-state materials.

Azo Dyes: Derivatives of this compound can be used in the synthesis of azo dyes, which are important for coloring textiles and other materials. ontosight.ai Research could focus on developing new dyes with improved properties such as lightfastness and color strength. ontosight.ai

Sustainability and Green Chemistry in Production and Application

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and improve the sustainability of chemical processes. Future research concerning this compound will undoubtedly focus on developing more environmentally friendly synthetic routes and applications.

Key aspects of this research will include:

Atom Economy and E-Factor: Future synthetic methods will be evaluated based on their atom economy and E-factor (environmental factor), which measure the amount of waste generated per unit of product. orientjchem.org The goal is to design processes that maximize the incorporation of starting materials into the final product and minimize waste. orientjchem.org

Use of Safer Reagents and Solvents: Research will focus on replacing hazardous reagents and solvents with safer alternatives. This includes exploring the use of greener chlorinating agents and biodegradable solvents. orientjchem.org

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound and its major downstream products will be crucial to understand and mitigate their environmental impact from production to end-of-life.

By focusing on these future research directions, the scientific community can continue to unlock the potential of this compound, leading to the development of new and improved products in pharmaceuticals, agrochemicals, and materials science, while simultaneously advancing the principles of sustainable chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.